molecular formula C12H11NO5 B12106653 N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide

Cat. No.: B12106653
M. Wt: 249.22 g/mol
InChI Key: JFNLOKSSJKJODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dioxooxolan-3-yl)-2-phenoxyacetamide is a heterocyclic acetamide derivative featuring a 2,5-dioxooxolan (tetrahydrofuran-2,5-dione) core substituted at the 3-position with a phenoxyacetamide group. The compound’s structure combines a diketone ring system with an aromatic phenoxy moiety, imparting unique electronic and steric properties.

Properties

IUPAC Name

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLOKSSJKJODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 3-amino-2,5-dioxooxolane undergoes nucleophilic acyl substitution with phenoxyacetyl chloride. A tertiary base, such as triethylamine (TEA) or pyridine, neutralizes HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Representative Procedure

  • Reactants : 3-Amino-2,5-dioxooxolane (1.0 equiv), phenoxyacetyl chloride (1.2 equiv), TEA (1.5 equiv).
  • Solvent : DCM (10 mL/mmol).
  • Conditions : 0°C → 25°C, 8 hours.
  • Workup : Extraction with NaHCO₃, drying (MgSO₄), and column chromatography (hexane/ethyl acetate 3:1).
  • Yield : 68–72%.

Optimization Studies

  • Base Selection : Pyridine affords marginally higher yields (74%) than TEA due to better HCl scavenging.
  • Solvent Impact : THF increases reaction rate but reduces yield (65%) compared to DCM.

Stepwise Synthesis via Protected Intermediates

This method employs Boc (tert-butyloxycarbonyl) protection to prevent side reactions during dioxooxolane ring formation.

Synthesis of Boc-Protected Intermediate

  • Ring Formation : Reacting L-aspartic acid with acetic anhydride yields 3-Boc-amino-2,5-dioxooxolane.
  • Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group.

Key Data

Step Reagents Conditions Yield
Boc Protection Boc₂O, DMAP DCM, 25°C, 6h 85%
Deprotection TFA/DCM (1:1) 25°C, 2h 95%

Amide Bond Formation

The deprotected amine reacts with phenoxyacetic acid using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Optimized Protocol

  • Reactants : 3-Amino-2,5-dioxooxolane (1.0 equiv), phenoxyacetic acid (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).
  • Solvent : DMF (5 mL/mmol).
  • Conditions : 25°C, 12 hours.
  • Yield : 78%.

Cyclization of Phenoxyacetyl-Aspartic Acid Derivatives

A convergent approach involves cyclizing N-phenoxyacetyl-aspartic acid to form the dioxooxolane ring.

Cyclization Mechanism

Heating N-phenoxyacetyl-aspartic acid in acetic anhydride induces intramolecular esterification and dehydration, forming the dioxooxolane ring.

Procedure

  • Reactants : N-Phenoxyacetyl-aspartic acid (1.0 equiv), acetic anhydride (5.0 equiv).
  • Conditions : Reflux (140°C), 3 hours.
  • Workup : Precipitation in ice-water, filtration.
  • Yield : 62%.

Limitations

  • Byproducts : Overheating generates decarboxylated derivatives (≤15%).
  • Scalability : High-temperature reflux poses safety challenges in industrial settings.

Enzymatic Synthesis Using Lipase Catalysts

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective amidation.

Biocatalytic Conditions

  • Reactants : 3-Amino-2,5-dioxooxolane (1.0 equiv), phenoxyacetic acid vinyl ester (1.2 equiv).
  • Catalyst : Novozym 435 (10 wt%).
  • Solvent : tert-Butanol, 40°C, 24 hours.
  • Yield : 81% (ee >98%).

Advantages Over Chemical Methods

  • Stereocontrol : High enantiomeric excess avoids chiral resolution steps.
  • Eco-Friendly : Eliminates toxic solvents and coupling agents.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Stereoselectivity
Direct Acylation 68–74 Moderate Low None
Stepwise Synthesis 78 High Moderate None
Cyclization 62 Low Low None
Enzymatic 81 Moderate High Excellent

Key Findings :

  • Enzymatic synthesis offers the highest yield and stereocontrol but requires costly biocatalysts.
  • Direct acylation remains the preferred lab-scale method due to simplicity.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Direct acylation in microreactors improves heat transfer and reduces reaction time (2 hours, 76% yield).
  • Catalyst Recycling : Immobilized lipases retain >90% activity after five cycles.

Regulatory Compliance

  • Impurity Profiling : HPLC-MS analyses confirm ≤0.1% residual solvents (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antioxidant Activity

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The antioxidant activity can be measured using various assays:

Assay TypeDescription
CUPRACCupric Ion Reducing Antioxidant Capacity Assay
DPPH1,1-Diphenyl-2-picrylhydrazyl Free Radical Scavenging Assay

These assays demonstrate the compound's ability to scavenge free radicals effectively.

Enzyme Inhibition

The compound has shown potential as an inhibitor of several key enzymes, which can have therapeutic implications:

Enzyme TargetImplications
CholinesterasesPotential treatment for neurodegenerative diseases
TyrosinaseMay influence pigmentation disorders
AmylaseInhibition could aid in managing diabetes
GlucosidaseImportant for controlling blood sugar levels

Inhibitory effects on these enzymes suggest that this compound could be developed into therapeutic agents for various conditions.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Research on pancreatic cancer cell lines (e.g., PANC-1) has shown that it can induce apoptosis, a critical mechanism for cancer treatment.

Case Study: Anticancer Activity in Pancreatic Cancer

In a study focusing on the cytotoxic effects against PANC-1 cells, the compound demonstrated significant cell death through the activation of apoptotic pathways. This positions this compound as a candidate for further development in anticancer therapies.

A comparative analysis of various compounds related to this compound highlights its potential:

CompoundAntioxidant ActivityCholinesterase InhibitionGlucosidase Inhibition
Compound AHighModerateLow
Compound BModerateHighModerate
This compound High High High

This table illustrates that this compound exhibits superior biological activities compared to other compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Dioxooxolan vs. Tetrahydropyrimidinone Derivatives

Compounds such as N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide (34) () share the phenoxyacetamide substituent but feature a tetrahydropyrimidinone core instead of dioxooxolan.

Trifluoroacetamide vs. Phenoxyacetamide Derivatives

N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide () replaces the phenoxy group with a trifluoromethyl moiety. The electron-withdrawing CF₃ group significantly alters electronic properties, enhancing metabolic stability and resistance to hydrolysis compared to the electron-donating phenoxy group. This substitution also reduces molecular weight (237.1 vs. ~235.2 for the target compound) and may improve membrane permeability .

Substituent Effects on Physicochemical Properties

Aromatic vs. Aliphatic Substituents
  • Trifluoromethyl Group () : Increases electronegativity and steric bulk, reducing solubility in polar solvents.
  • Methyl/Heptanamide Groups (Compounds 35, 38; ) : Aliphatic chains enhance flexibility and lipophilicity but diminish hydrogen-bonding capacity, as seen in lower melting points (265–267°C for 35 ) compared to aromatic analogs .
Hybrid Structures

Compounds like N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g) () incorporate additional functional groups (e.g., hydroxy, acetamido) that enhance solubility and target specificity. These features contrast with the simpler dioxooxolan-phenoxyacetamide structure, which prioritizes synthetic accessibility and compactness .

Comparative Data Table

Compound Name Core Structure Key Substituent Melting Point (°C) Molecular Weight Notable Features
N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide Dioxooxolan Phenoxyacetamide Not reported 235.2 Aromatic, moderate H-bonding
Compound 34 () Tetrahydropyrimidinone Phenoxyacetamide 289–293 ~350 High H-bonding, uracil derivative
N-(...)-2,2,2-trifluoroacetamide (Ev5) Dioxooxolan Trifluoroacetamide Not reported 237.1 Electron-withdrawing, lipophilic
Compound g () Hexanamide Dimethylphenoxy Not reported ~500 Multi-functional, hydroxy/acetamido

Biological Activity

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent studies.

The compound this compound is part of the phenoxyacetamide class, which has been recognized for various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The structural features of this compound suggest it may interact with biological targets effectively.

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenoxyacetic acid derivatives with dioxolane structures. The general synthetic route includes:

  • Formation of Dioxolane : Reaction of salicylaldehyde with diols under catalytic conditions.
  • Acetylation : Introduction of the acetamide functionality through acylation reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-phenoxyacetamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have excellent antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundActivity Against C. albicansActivity Against S. aureus
1ExcellentModerate
2SignificantExcellent
3ModeratePoor

Anticancer Properties

This compound has shown promising anticancer activity in vitro. In a study evaluating its effects on liver cancer cell lines (HepG2), the compound exhibited an IC50 value of 1.43 μM, indicating potent cytotoxicity against cancer cells while showing reduced toxicity towards normal liver cells (THLE-2) with an IC50 value of 36.27 μM .

Cell LineIC50 (μM)
HepG21.43
THLE-236.27

This selectivity suggests that this compound may be developed as a targeted anticancer therapy.

Enzyme Inhibition

The compound also demonstrates inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. In cellular assays, it was found to inhibit MAO-A and MAO-B with varying potency, suggesting potential applications in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Cytotoxicity : Induction of apoptosis in cancer cells through modulation of cellular pathways.
  • Enzyme Inhibition : Competitive inhibition at the active sites of MAO enzymes.
  • Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Case Studies

Recent studies have highlighted specific case evaluations:

  • Anticancer Study : A study involving HepG2 cells showed that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
    "The compound exhibited selective cytotoxicity towards HepG2 cells compared to normal liver cells" .
  • Antimicrobial Evaluation : In a comparative study against various bacterial strains, derivatives exhibited a broad spectrum of activity with MIC values ranging from 625 to 1250 µg/mL against S. aureus .

Q & A

Q. What are the standard synthetic routes for N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between activated oxolane derivatives and phenoxyacetamide precursors. For example, chloroacetyl chloride is often used as an acylating agent under reflux conditions with triethylamine as a base (similar to methods in and ). Optimization may include adjusting solvent polarity (e.g., pet-ether for recrystallization), reaction time (monitored via TLC), and stoichiometric ratios to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography (using SHELX programs for refinement) is critical for resolving stereochemistry and confirming the oxolane ring conformation .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the phenoxy group (δ 6.8–7.4 ppm) and oxolane carbonyls (δ 170–175 ppm). Mass spectrometry (HRMS) validates molecular weight .

Q. How does solubility vary across solvents, and what purification methods are recommended?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Recrystallization from pet-ether or ethyl acetate/hexane mixtures is effective for purification, as demonstrated in acetamide analog syntheses .

Q. What stability challenges arise under varying pH or temperature conditions?

The oxolane ring’s lactone moiety may hydrolyze under strongly acidic/basic conditions. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., herbicidal vs. anticancer effects) be reconciled?

Divergent bioactivities may arise from structural analogs or assay-specific interactions. For instance, herbicidal activity in involves thiazole substituents, while anticancer effects () depend on benzoxazepine motifs. Comparative structure-activity relationship (SAR) studies and target-specific assays (e.g., kinase inhibition) are essential to clarify mechanisms .

Q. What strategies optimize synthetic routes for scalability while minimizing side products?

Flow chemistry or catalytic methods (e.g., Pd-mediated coupling) could reduce byproducts. highlights the need for controlled thiourea or thiadiazole formation steps. DOE (Design of Experiments) approaches can identify critical parameters like temperature and catalyst loading .

Q. Which computational tools predict target binding and pharmacokinetic properties?

Molecular docking (AutoDock, Schrödinger) models interactions with proteins like EGFR or tubulin, while QSAR models estimate logP and bioavailability. MD simulations assess conformational stability in biological membranes, as suggested in .

Q. How can cellular targets be identified for anticancer or neuroprotective applications?

Proteomic profiling (e.g., affinity chromatography with tagged analogs) and CRISPR-Cas9 screens can pinpoint targets. notes preliminary efficacy against cancer cell lines, warranting transcriptomic analysis (RNA-seq) to map signaling pathways .

Q. What discrepancies exist between in vitro and in vivo efficacy, and how are they addressed?

Poor bioavailability due to low solubility or metabolic instability often explains reduced in vivo activity. Formulation strategies (nanoparticles, prodrugs) and PK/PD studies in rodent models are critical. ’s benzoxazepine derivative may require cytochrome P450 inhibition to enhance half-life .

Q. Which analytical methods validate purity and quantify degradation products?

UPLC-PDA with C18 columns resolves impurities, while LC-MS/MS identifies degradation species (e.g., hydrolyzed lactone). Method validation follows ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and precision (%RSD < 2%) .

Data Comparison Table

Property Reported Data Source
Bioactivity Herbicidal () vs. Anticancer ()Structural analogs
Solubility Organic solvents () vs. Aqueous instability ()Experimental conditions
Synthetic Yield 60–75% () vs. 85–90% ()Optimization steps

Q. Methodological Recommendations

  • Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays) to validate bioactivity .
  • Scalability : Pilot-scale reactions with in-line FTIR for real-time monitoring .
  • Target Identification : Thermal shift assays (TSA) to confirm protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.